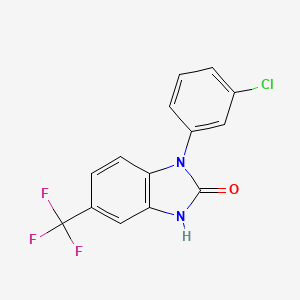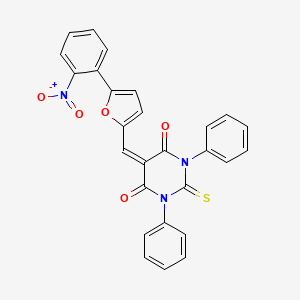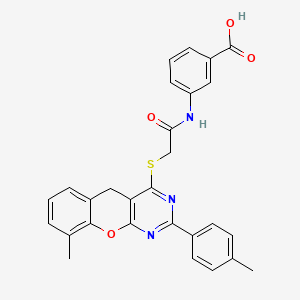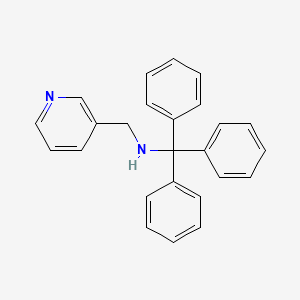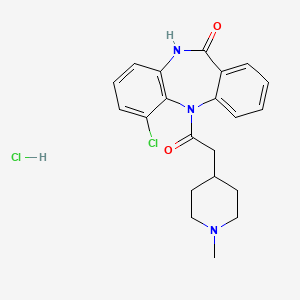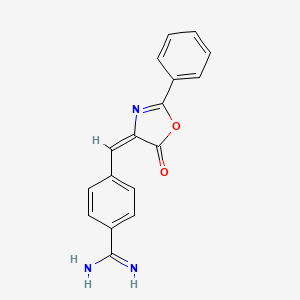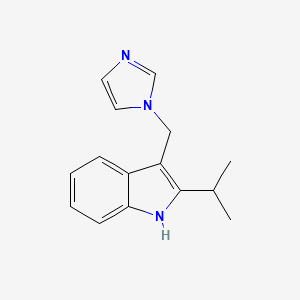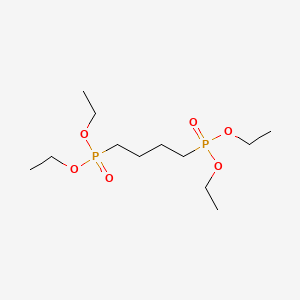
Tétraéthyl butane-1,4-diylbis(phosphonate)
Vue d'ensemble
Description
Tetraethyl butane-1,4-diylbis(phosphonate) is a chemical compound with the molecular formula C12H28O6P2 and a molecular weight of 330.29 g/mol . This compound is an alkyl chain-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system .
Applications De Recherche Scientifique
Tetraethyl butane-1,4-diylbis(phosphonate) has several scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Used in the development of targeted protein degradation therapies.
Medicine: Potential use in the treatment of diseases by targeting and degrading disease-causing proteins.
Industry: Used in the formulation of drugs to improve stability and bioavailability.
Mécanisme D'action
Target of Action
Tetraethyl butane-1,4-diylbis(phosphonate) is primarily used as a linker in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that target proteins for degradation .
Mode of Action
This compound acts as a linker in PROTACs, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, PROTACs can selectively degrade target proteins .
Result of Action
The primary result of the action of Tetraethyl butane-1,4-diylbis(phosphonate) is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.
Analyse Biochimique
Biochemical Properties
Tetraethyl butane-1,4-diylbis(phosphonate) plays a crucial role in biochemical reactions. It is a part of the PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is complex and involves a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
As a part of PROTACs, it exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tetraethyl butane-1,4-diylbis(phosphonate) is tied to its role as a PROTAC linker . It facilitates the binding of the E3 ubiquitin ligase to the target protein, leading to the degradation of the target protein . This can result in changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
As a part of PROTACs, its effects can be expected to vary over time as the target proteins are degraded .
Metabolic Pathways
Given its role as a PROTAC linker, it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
As a part of PROTACs, it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
As a part of PROTACs, it may be directed to specific compartments or organelles based on the target proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) typically involves the reaction of 1,4-dibromobutane with triethyl phosphite . The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by phosphonate groups. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Tetraethyl butane-1,4-diylbis(phosphonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified by distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl butane-1,4-diylbis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The phosphonate groups can be oxidized to phosphonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding phosphine oxide under reducing conditions.
Substitution: The ethyl groups can be substituted by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Alkyl or aryl phosphonates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyl ethane-1,2-diylbis(phosphonate): Similar structure but with a shorter alkyl chain.
Tetraethyl propane-1,3-diylbis(phosphonate): Similar structure but with a different alkyl chain length.
Tetraethyl hexane-1,6-diylbis(phosphonate): Similar structure but with a longer alkyl chain.
Uniqueness
Tetraethyl butane-1,4-diylbis(phosphonate) is unique due to its specific alkyl chain length, which provides optimal flexibility and spacing for the synthesis of PROTACs . This makes it particularly effective in bringing the target protein and ubiquitin ligase into close proximity, enhancing the efficiency of protein degradation .
Propriétés
IUPAC Name |
1,4-bis(diethoxyphosphoryl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFSBORIZJBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992716 | |
| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7203-67-0 | |
| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


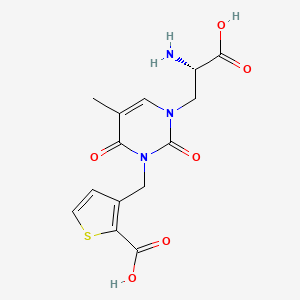
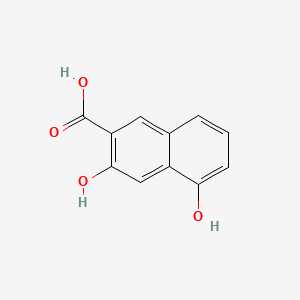
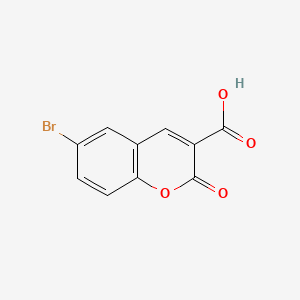
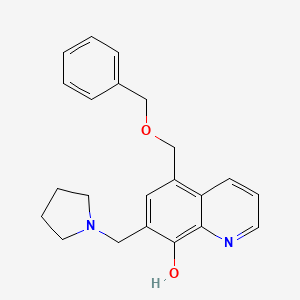
![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)
![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)
